PLED

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polymer Light-Emitting Diodes (PLEDs) are a type of organic light-emitting diode (OLED) that use polymer materials as the active layer. These devices emit light when an electric current is applied, making them useful in display and lighting technologies. PLEDs are known for their flexibility, ease of fabrication, and potential for low-cost production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PLEDs are typically prepared by dissolving conjugated polymers in a solvent and then depositing the solution onto a substrate. The most common method is spin-coating, where the solution is spread evenly across the substrate by spinning it at high speeds. The solvent evaporates, leaving a thin film of the polymer. Other methods include inkjet printing and screen printing, which are suitable for large-area applications.

Industrial Production Methods

In industrial settings, PLEDs are produced using techniques like roll-to-roll processing, which allows for continuous production of large-area devices. This method involves coating a flexible substrate with the polymer solution and then passing it through a series of rollers to create a uniform film. The film is then dried and encapsulated to protect it from environmental degradation.

Analyse Chemischer Reaktionen

Types of Reactions

PLEDs undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized to form radical cations, which are essential for the light-emitting process.

Reduction: Reduction reactions can generate radical anions, which also play a role in light emission.

Substitution: Substitution reactions can modify the polymer’s structure to enhance its light-emitting properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and iodine.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and organometallic compounds are employed under controlled conditions to achieve desired modifications.

Major Products Formed

The major products formed from these reactions are modified polymers with enhanced light-emitting properties. These modifications can improve the efficiency, color purity, and stability of the PLEDs.

Wissenschaftliche Forschungsanwendungen

PLEDs have a wide range of scientific research applications:

Chemistry: PLEDs are used in the study of conjugated polymers and their electronic properties.

Biology: They are employed in bioimaging and biosensing applications due to their ability to emit light in various colors.

Medicine: PLEDs are explored for use in medical devices, such as wearable health monitors and diagnostic tools.

Industry: PLEDs are used in the production of flexible displays, lighting panels, and signage.

Wirkmechanismus

The mechanism of action of PLEDs involves the injection of electrons and holes from the electrodes into the polymer layer. When these charge carriers recombine in the emissive layer, they form excitons, which are excited states of the polymer. The excitons then relax to the ground state, releasing energy in the form of light. The efficiency of this process depends on the polymer’s molecular structure and the quality of the interfaces between the layers.

Vergleich Mit ähnlichen Verbindungen

PLEDs are compared with other types of OLEDs, such as small-molecule OLEDs (SM-OLEDs). While SM-OLEDs generally offer better performance in terms of efficiency and lifetime, PLEDs have advantages in terms of ease of fabrication and potential for low-cost production. Similar compounds include:

Small-Molecule OLEDs (SM-OLEDs): Known for high efficiency and long lifetime but require complex fabrication processes.

Quantum Dot LEDs (QD-LEDs): Offer high color purity and brightness but are more expensive to produce.

Phosphorescent OLEDs (PHOLEDs): Provide high efficiency by utilizing triplet excitons but involve the use of heavy metals.

PLEDs stand out due to their flexibility, ease of processing, and potential for large-area applications, making them a promising candidate for future display and lighting technologies.

Eigenschaften

CAS-Nummer |

88969-06-6 |

|---|---|

Molekularformel |

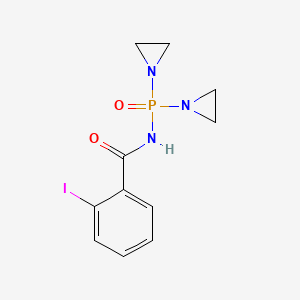

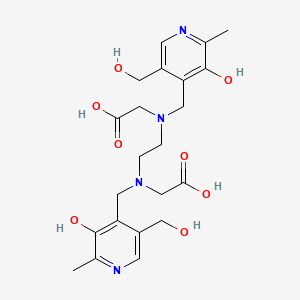

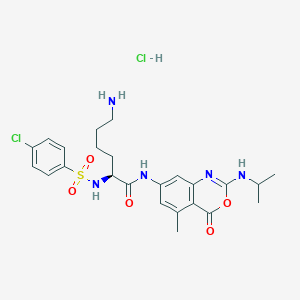

C22H30N4O8 |

Molekulargewicht |

478.5 g/mol |

IUPAC-Name |

2-[2-[carboxymethyl-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]amino]acetic acid |

InChI |

InChI=1S/C22H30N4O8/c1-13-21(33)17(15(11-27)5-23-13)7-25(9-19(29)30)3-4-26(10-20(31)32)8-18-16(12-28)6-24-14(2)22(18)34/h5-6,27-28,33-34H,3-4,7-12H2,1-2H3,(H,29,30)(H,31,32) |

InChI-Schlüssel |

RICKKZXCGCSLIU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2CO)C)O)CC(=O)O)CC(=O)O)CO |

Kanonische SMILES |

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2CO)C)O)CC(=O)O)CC(=O)O)CO |

Key on ui other cas no. |

88969-06-6 |

Synonyme |

manganese pyridoxyl ethyldiamine MnPLED N,N'-dipyridoxylethylenediamine-N,N'-diacetic acid PLED |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Diamino-3-[3-amino-6-(aminomethyl)-4-hydroxy-5-methoxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B1217729.png)

![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217734.png)

![(2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1217737.png)

![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)

![methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1217742.png)